molecular formula C21H33N3O2 B024517 Eptastigmine CAS No. 101246-68-8

Eptastigmine

Cat. No.: B024517
CAS No.: 101246-68-8
M. Wt: 359.5 g/mol
InChI Key: RRGMXBQMCUKRLH-CTNGQTDRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eptastigmine is synthesized through a series of chemical reactions starting from physostigmine. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Eptastigmine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Eptastigmine has a wide range of scientific research applications, including:

Biological Activity

Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.

This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Findings on AChE Inhibition

  • Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .
  • Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .

Cognitive Enhancement in Animal Models

Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .

Human Trials

Several clinical trials have evaluated the cognitive effects of this compound in humans:

  • Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .
  • Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .

Maximum Tolerated Dose (MTD)

The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .

Side Effects and Tolerability

The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:

  • Nausea
  • Diarrhea
  • Insomnia
  • Dizziness

These side effects typically resolve upon discontinuation or dose adjustment.

Summary Table of this compound Studies

Study TypePopulationFindings
Animal StudyAged RatsImproved performance in cognitive tasks (eight-arm radial maze)
Double-Blind StudyHealthy Male SubjectsSignificant reduction in scopolamine-induced cognitive deficits
Real-Time MeasurementPatients under TreatmentConfirmed significant AChE inhibition post-eptastigmine administration
Pharmacodynamics AssessmentVarious SubjectsEstablished MTD at 30 mg with mild side effects

Properties

CAS No.

101246-68-8

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate

InChI

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1

InChI Key

RRGMXBQMCUKRLH-CTNGQTDRSA-N

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Synonyms

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Origin of Product

United States

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